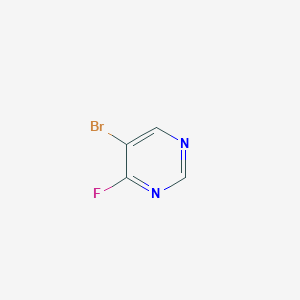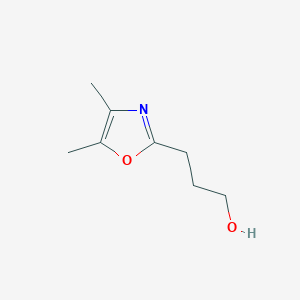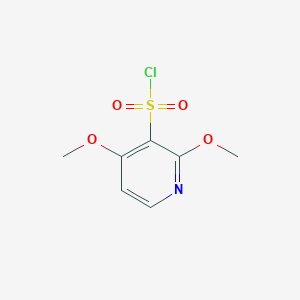
5-Bromo-4-fluoropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-fluoropyrimidine is a heterocyclic organic compound with the molecular formula C4H2BrFN2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms. The presence of bromine and fluorine atoms in the pyrimidine ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-fluoropyrimidine typically involves the halogenation of pyrimidine derivatives. One common method is the nucleophilic substitution reaction, where a pyrimidine derivative is treated with bromine and fluorine sources under controlled conditions. For example, 5-bromo-2-cyano-3-nitropyridine can be used as a starting material, and the reaction is catalyzed by tetra-n-butylammonium fluoride (TBAF) and sulfuric acid .
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. The use of efficient halogenating agents and catalysts ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-4-fluoropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and fluorine atoms can be substituted by nucleophiles, leading to the formation of different derivatives.
Palladium-Catalyzed Coupling: The compound can participate in palladium-catalyzed carbon-carbon coupling reactions, such as Suzuki and Heck reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.
Palladium-Catalyzed Coupling: Palladium catalysts, such as palladium acetate, along with ligands like triphenylphosphine, are used under inert atmosphere conditions.
Major Products Formed:
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Palladium-Catalyzed Coupling: Biaryl compounds and other complex organic molecules.
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-fluoropyrimidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Bromo-4-fluoropyrimidine involves its interaction with biological targets, such as enzymes and nucleic acids. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets. For example, in medicinal chemistry, the compound can inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, leading to cytotoxic effects on cancer cells .
Vergleich Mit ähnlichen Verbindungen
5-Fluorouracil: A widely used anticancer agent with a similar pyrimidine structure but different halogen substituents.
5-Bromo-2-fluoropyrimidine: Another fluorinated pyrimidine derivative with similar chemical properties.
Uniqueness: 5-Bromo-4-fluoropyrimidine is unique due to the specific positioning of bromine and fluorine atoms on the pyrimidine ring, which imparts distinct reactivity and binding characteristics. This makes it a valuable compound for targeted chemical synthesis and biological studies .
Eigenschaften
CAS-Nummer |
1806981-20-3 |
|---|---|
Molekularformel |
C4H2BrFN2 |
Molekulargewicht |
176.97 g/mol |
IUPAC-Name |
5-bromo-4-fluoropyrimidine |
InChI |
InChI=1S/C4H2BrFN2/c5-3-1-7-2-8-4(3)6/h1-2H |
InChI-Schlüssel |
JANBRLKWZSDCOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NC=N1)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














